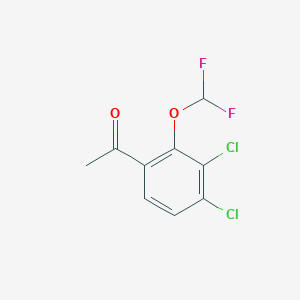
3',4'-Dichloro-2'-(difluoromethoxy)acetophenone
Übersicht
Beschreibung
3,4'-Dichloro-2'-(difluoromethoxy)acetophenone (DCFMA) is an important organic compound that has a wide range of applications in both scientific research and industry. It is a colorless solid that has a molecular weight of 285.06 g/mol and a melting point of 69-71 °C. DCFMA is a chiral compound, meaning it has two non-superposable mirror images, and is also known as (R)-3,4'-dichloro-2'-(difluoromethoxy)acetophenone. DCFMA is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
DCFMA is widely used in scientific research due to its ability to act as a catalyst in organic synthesis. It is used in the synthesis of pharmaceuticals, as well as in the production of polymers and other organic compounds. In addition, DCFMA can be used as a reagent in the synthesis of other organic compounds, such as esters and amides.
Wirkmechanismus
The mechanism of action of DCFMA is not fully understood, but it is believed to act as a catalyst in organic reactions by forming a transition state complex with the reactants. This transition state complex facilitates the formation of the desired product, and the DCFMA is then released from the complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCFMA are not well understood. However, some studies have suggested that DCFMA may have an effect on the activity of certain enzymes, such as cytochrome P450. In addition, DCFMA has been shown to have an inhibitory effect on the growth of certain bacteria, although the exact mechanism of this effect is not known.
Vorteile Und Einschränkungen Für Laborexperimente
DCFMA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is also relatively stable and non-toxic. In addition, DCFMA is a chiral compound, which makes it useful for the synthesis of chiral compounds.
However, there are also some limitations of using DCFMA in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, DCFMA is not very reactive, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research involving DCFMA. For example, further research could be done to investigate the biochemical and physiological effects of DCFMA, as well as its potential applications in the synthesis of other organic compounds. In addition, further research could be done to investigate the mechanism of action of DCFMA, and to develop new methods for its synthesis. Finally, further research could be done to explore the potential use of DCFMA as a catalyst in other types of reactions, such as polymerization reactions.
Eigenschaften
IUPAC Name |
1-[3,4-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-3-6(10)7(11)8(5)15-9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHBGRRXSYGHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloro-2'-(difluoromethoxy)acetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















